molecular formula C10H8F4O2 B1343171 3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

Cat. No. B1343171
M. Wt: 236.16 g/mol
InChI Key: NXXGZNXPUZNCGV-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine 3-(2,2,3,3-tetrafluoropropoxy)tosylate (5.72 g, 17.2 mmol), 3-hydroxybenzaldehyde (2.44 g, 20.0 mmol), dimethylformamide (36 ml) and powdered potassium carbonate (3.03 g) and heat at 110° C. for 10 h. Cool to 20° C. Pass through a bed of aluminium-oxide-90 (57.2 g, 70–230 mesh, grade II–III, Brockmann: Merck # 1.01097) and elute with toluene (120 ml). Wash the eluted organic phase with 1N HCl (36 ml) and then water. Evaporate the organic layer under reduced pressure to give the title compound.
Name
3-(2,2,3,3-tetrafluoropropoxy)tosylate
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1C)S([O-])(=O)=O.[OH:20][C:21]1C=C(C=CC=1)C=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:19][C:2]([F:1])([CH:16]([F:17])[F:18])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[CH:21]=[O:20] |f:2.3.4|

Inputs

Step One
Name
3-(2,2,3,3-tetrafluoropropoxy)tosylate
Quantity
5.72 g
Type
reactant
Smiles
FC(COC=1C=C(S(=O)(=O)[O-])C=CC1C)(C(F)F)F
Name
Quantity
2.44 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
3.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Pass through a bed of aluminium-oxide-90 (57.2 g, 70–230 mesh, grade II–III, Brockmann: Merck # 1.01097) and elute with toluene (120 ml)
WASH
Type
WASH
Details
Wash the eluted organic phase with 1N HCl (36 ml)
CUSTOM
Type
CUSTOM
Details
Evaporate the organic layer under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(COC=1C=C(C=O)C=CC1)(C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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